The Discovery and Development of TM38837: A Peripherally Restricted CB1 Receptor Antagonist
The Discovery and Development of TM38837: A Peripherally Restricted CB1 Receptor Antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TM38837 is a small molecule, peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist/antagonist developed by 7TM Pharma for the treatment of obesity and metabolic disorders.[1][2] The rationale behind its development was to mitigate the severe psychiatric side effects, such as anxiety and depression, observed with first-generation CB1 receptor antagonists like rimonabant, which readily crossed the blood-brain barrier.[2][3][4] TM38837 was designed to selectively target peripheral CB1 receptors in tissues like the liver, adipose tissue, and skeletal muscle, which are implicated in metabolic regulation, while having minimal engagement with CB1 receptors in the central nervous system (CNS). Preclinical studies demonstrated significant efficacy in animal models of obesity, and the compound progressed to Phase I clinical trials. Despite a promising safety and pharmacokinetic profile in early clinical development, the development of TM38837 was ultimately discontinued. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and experimental protocols related to TM38837.
Introduction and Rationale
The endocannabinoid system, particularly the CB1 receptor, is a well-established regulator of appetite and energy homeostasis. Global blockade of the CB1 receptor by first-generation antagonists like rimonabant proved effective for weight loss and improvement of metabolic profiles in obese individuals. However, the widespread expression of CB1 receptors in the brain led to significant psychiatric adverse events, leading to the withdrawal of these drugs from the market.
This led to the development of a new generation of peripherally restricted CB1 receptor antagonists. The hypothesis was that the metabolic benefits of CB1 receptor antagonism were at least partially mediated by peripheral receptors and that avoiding central receptor engagement would provide a safer therapeutic window. TM38837 emerged as a lead candidate from this new approach, engineered to have limited brain penetrance.
Mechanism of Action and Signaling Pathway
TM38837 acts as an inverse agonist/antagonist at the CB1 receptor. CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by endocannabinoids (like anandamide and 2-arachidonoylglycerol), couple to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels (inhibition of N- and P/Q-type calcium channels and activation of inwardly rectifying potassium channels). As an inverse agonist, TM38837 not only blocks the receptor from being activated by agonists but also reduces its basal signaling activity.
Below is a diagram illustrating the CB1 receptor signaling pathway and the inhibitory action of TM38837.
Caption: CB1 Receptor Signaling Pathway and Inhibition by TM38837.
Preclinical Development
In Vitro Characterization
TM38837 was characterized as a highly potent and selective CB1 receptor inverse agonist.
| Parameter | Value | Receptor | Assay Type |
| IC50 | 8.5 nM | Human CB1 | Radioligand binding assay ([3H]-CP 55940) |
| IC50 | 605 nM | Human CB2 | Radioligand binding assay ([3H]-CP 55940) |
| Selectivity | 71-fold | CB1 over CB2 | - |
| EC50 | 18.5 nM | Human CB1 | GTPγS binding assay |
| Table 1: In Vitro Activity of TM38837. |
In Vivo Efficacy in Animal Models
TM38837 demonstrated significant efficacy in diet-induced obese (DIO) mice, causing substantial weight loss and improvements in metabolic markers.
| Animal Model | Treatment | Duration | Key Outcomes |
| Diet-Induced Obese (DIO) Mice | TM38837 | 5 weeks | - 26% weight loss compared to placebo - Sustained reduction in food intake - Improvement in plasma markers of inflammation and glucose homeostasis |
| Rats | TM38837 | Not specified | - 14% lower body weight compared to placebo |
| Table 2: In Vivo Efficacy of TM38837. |
Pharmacokinetics and CNS Penetrance
A key feature of TM38837 is its restricted access to the CNS. This was confirmed through pharmacokinetic analysis and advanced imaging techniques.
| Study Type | Animal Model | Key Findings |
| Pharmacokinetic Analysis | DIO Mice | High plasma and liver levels, but low brain levels. |
| Positron Emission Tomography (PET) | Non-human primates | Significantly lower brain CB1 receptor occupancy compared to rimonabant, confirming peripheral restriction. |
| Table 3: CNS Penetrance Studies of TM38837. |
Clinical Development
TM38837 progressed into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.
Phase I Single Ascending Dose Study
A first-in-human, single ascending dose study was conducted in healthy male subjects. The study aimed to determine the safety and tolerability of a range of single doses and to characterize the pharmacokinetic profile of TM38837. The compound exhibited an excellent safety and pharmacokinetic profile.
Phase I CNS Effects Study
A double-blind, placebo-controlled, crossover Phase I trial was conducted to explicitly assess the peripheral selectivity of TM38837 in humans. The study involved 24 subjects and evaluated the ability of TM38837 to attenuate the centrally mediated effects of Δ9-tetrahydrocannabinol (THC), a CB1 agonist.
| Treatment Arm | Dose | Effect on THC-induced "Feeling High" | Effect on THC-induced Body Sway | Effect on THC-induced Heart Rate |
| Rimonabant | 60 mg | -26.7% | -7.1% | -7.3% |
| TM38837 | 100 mg | No measurable effect | No measurable effect | Limited effect |
| TM38837 | 500 mg | -22.1% | -12.2% | -8.9% |
| Table 4: Summary of Phase I Study on CNS Effects of TM38837. |
The results confirmed that even at high doses, TM38837 had a significantly reduced impact on central CB1 receptors compared to brain-penetrant antagonists, supporting its peripherally restricted profile. The pharmacokinetic analysis from this study revealed a long terminal half-life of 771 hours for TM38837.
Experimental Protocols
Radioligand Binding Assay
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Objective: To determine the binding affinity (IC50) of TM38837 for CB1 and CB2 receptors.
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Methodology:
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Membranes from cells overexpressing human CB1 or CB2 receptors are prepared.
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Membranes are incubated with a radiolabeled cannabinoid agonist, [3H]-CP 55940.
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Increasing concentrations of TM38837 are added to compete with the radioligand for binding to the receptors.
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After incubation, the membranes are washed to remove unbound radioligand.
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The amount of bound radioactivity is measured using liquid scintillation counting.
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The IC50 value is calculated as the concentration of TM38837 that inhibits 50% of the specific binding of [3H]-CP 55940.
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In Vivo Study in Diet-Induced Obese (DIO) Mice
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Objective: To evaluate the efficacy of TM38837 on body weight, food intake, and metabolic parameters in an obese animal model.
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Methodology:
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Male C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity.
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Mice are randomized into treatment groups (e.g., vehicle control, TM38837 at various doses).
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TM38837 is administered daily (e.g., via oral gavage) for a specified period (e.g., 5 weeks).
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Body weight and food intake are measured daily or several times per week.
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At the end of the study, blood samples are collected to analyze plasma markers of inflammation (e.g., cytokines) and glucose homeostasis (e.g., glucose, insulin).
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Statistical analysis is performed to compare the outcomes between the treatment and control groups.
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Fear Conditioning Test in Mice
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Objective: To assess the potential for CNS side effects (anxiety/fear promotion) of TM38837.
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Methodology:
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Conditioning Phase: Mice are placed in a novel chamber and exposed to an auditory cue (tone) followed by a mild foot shock. This pairs the tone with an aversive stimulus.
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Testing Phase: 24 hours later, mice are administered TM38837, a positive control (e.g., rimonabant), or vehicle.
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Mice are then re-exposed to the auditory cue in a different context, and their freezing behavior (a measure of fear) is recorded and scored.
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The duration of freezing is compared across treatment groups to determine if the compound enhances the fear response.
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Development Workflow and Discontinuation
The development of TM38837 followed a standard pharmaceutical pipeline from discovery to early clinical trials.
Caption: Developmental Workflow of TM38837.
Despite promising preclinical and Phase I data demonstrating peripheral restriction and a good safety profile, the development of TM38837 was discontinued. The specific reasons for the discontinuation have not been publicly disclosed by 7TM Pharma.
Conclusion
TM38837 represented a significant advancement in the development of CB1 receptor antagonists, successfully demonstrating the principle of peripheral restriction to avoid the CNS-mediated side effects that plagued first-generation compounds. Its discovery and development provided valuable insights into the role of peripheral CB1 receptors in metabolic diseases and confirmed that a peripherally restricted mechanism of action is achievable in humans. Although TM38837 did not proceed to later-stage clinical trials, the data generated from its development continues to inform ongoing research into safer, more targeted therapies for obesity and related metabolic disorders.
References
- 1. TM-38837 - Wikipedia [en.wikipedia.org]
- 2. 7TM Pharma Successfully Conducts Clinical Phase I Trial of Its First in Class Peripheral CB1 Receptor Antagonist TM38837 Demonstrating Restriction from the Human CNS - BioSpace [biospace.com]
- 3. 7TM Pharma Successfully Conducts Clinical Phase I Trial With Its Second Generation CB1 Receptor Antagonist - BioSpace [biospace.com]
- 4. fiercebiotech.com [fiercebiotech.com]
